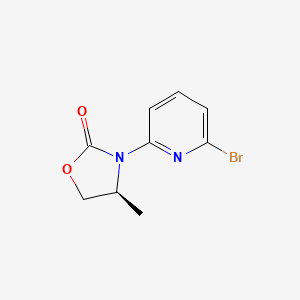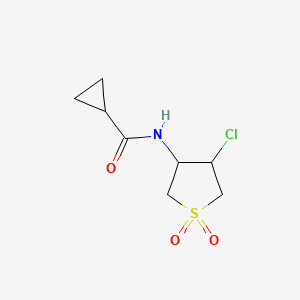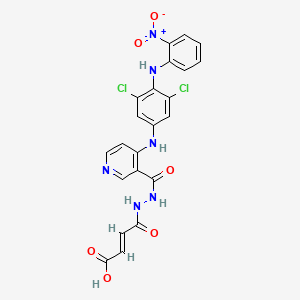
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonylmethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the specific spatial arrangement of the substituents around the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Introduction of the Methylsulfonylmethyl Group: The methylsulfonylmethyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methylsulfonylmethyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxylate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methylsulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the carboxylate moiety can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nature of the substituent introduced.
科学的研究の応用
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or receptor antagonist, depending on its specific structure and functional groups. The molecular targets and pathways involved can include enzymes, receptors, ion channels, and transporters.
類似化合物との比較
Similar Compounds
- tert-Butyl (2S,4R)-4-hydroxy-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((ethylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)ethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfonylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
特性
分子式 |
C11H22N2O4S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC名 |
tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
InChIキー |
JOYMSIDZLFBABE-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
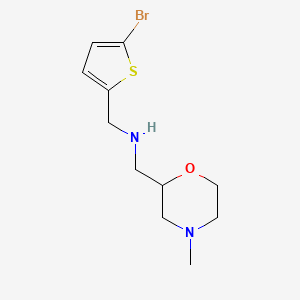


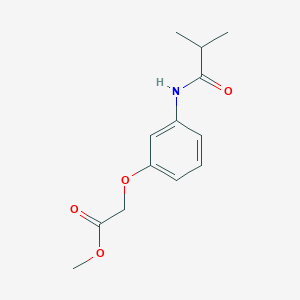
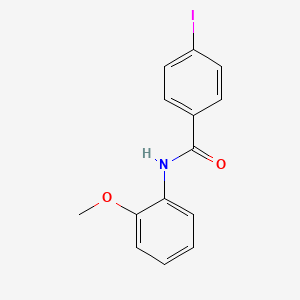
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)
